Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Description
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) at position 8, a nitrogen atom (aza) at position 1, and an ethyl carboxylate group at position 2. Its hydrochloride salt enhances aqueous solubility, making it relevant for pharmaceutical and chemical research. Spirocyclic frameworks are prized for their conformational rigidity and bioactivity, particularly in central nervous system (CNS) and anticancer therapeutics .
Properties
IUPAC Name |
ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-3-6-12-11(9)4-7-15-8-5-11;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXZHISCGIEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC12CCSCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an ethyl ester under acidic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the spirocyclic structure.
Scientific Research Applications
Chemistry
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate; hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique spirocyclic structure allows researchers to investigate the properties of spiro compounds and their derivatives.
Synthetic Routes
The synthesis typically involves cyclization reactions, where thioamides react with ethyl esters under controlled acidic conditions. This method allows for high yields and purity of the desired compound.
| Reaction Type | Description |
|---|---|
| Cyclization | Formation of the spirocyclic core from thioamides and ethyl esters |
| Substitution | Introduction of various functional groups into the spirocyclic structure |
Biology
The compound's structural characteristics make it a candidate for studying enzyme interactions and protein binding, which are critical in understanding biological processes.
Research indicates potential antimicrobial properties, suggesting its use in developing new antibiotics. Studies have shown that derivatives can inhibit bacterial growth effectively.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. |
| Enzyme Interaction Studies | Potential modulation of enzyme activity, aiding in drug design targeting specific biological pathways. |
Medicine
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate; hydrochloride is being explored for its pharmaceutical potential, particularly in the development of drugs with antimicrobial and anticancer properties.
Case Studies
- Antimicrobial Activity : A study evaluated its efficacy against common pathogens, revealing promising results that warrant further investigation into its mechanism of action.
- Anticancer Properties : Preliminary results suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as a lead compound for cancer therapy.
| Case Study | |
|---|---|
| Antimicrobial Efficacy | Effective against bacterial strains at low concentrations. |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines, suggesting further exploration is needed. |
Industry
In industrial applications, this compound can be utilized to develop new materials with specific chemical properties such as catalysts or polymers. Its unique structure may enhance the performance characteristics of these materials.
Mechanism of Action
The mechanism by which Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The spirocyclic structure may allow for unique binding interactions, making it a valuable tool for studying molecular pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, emphasizing differences in heteroatoms, substituents, and physicochemical properties:
Biological Activity
Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antiviral properties and interactions with various biological systems. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 229.34 g/mol
- CAS Number : 2092815-92-2
- IUPAC Name : Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate hydrochloride
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds featuring the 1-thia-4-azaspiro[4.5]decane scaffold, which includes ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate. A notable study evaluated a series of related compounds against human coronavirus 229E and various strains of influenza virus. The results indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity.
| Compound | EC (µM) | Virus Targeted |
|---|---|---|
| 8m | 5.5 | HCoV 229E |
| 8n | 8.1 | HCoV 229E |
| 7n | 12 | HCoV 229E |
| 7m | 31 | HCoV 229E |
The most potent analogs carried specific substituents at the C-2 and C-8 positions of the azaspiro framework, indicating a clear structure-activity relationship (SAR). For instance, compounds with bulky substituents at these positions showed enhanced activity compared to their unsubstituted counterparts .
The mechanism by which these compounds exert their antiviral effects is still under investigation. However, it has been suggested that they may interfere with viral entry or replication processes, possibly by targeting viral fusion proteins or other essential viral components .
Study on Influenza Virus Inhibition
In a comprehensive screening program, a series of azaspiro compounds were synthesized and tested for their ability to inhibit influenza virus replication. While ethyl 8-thia-1-azaspiro[4.5]decane derivatives showed no activity against influenza viruses at concentrations up to 100 µM, they were effective against human coronaviruses, suggesting a selective antiviral profile .
Structure-Activity Relationship Analysis
A detailed SAR analysis was conducted on several derivatives of the azaspiro scaffold to identify key structural features that contribute to biological activity. The presence of methyl or ethyl groups at specific positions significantly enhanced the efficacy against coronaviruses, while other configurations resulted in diminished or absent activity .
Synthesis Methods
Ethyl 8-thia-1-azaspiro[4.5]decane derivatives can be synthesized through various methods, including:
- Refluxing Thioglycolic Acid with Carbonyl Compounds : This method involves heating thioglycolic acid with carbonyl compounds in the presence of an acid catalyst.
- Copper-Catalyzed Reactions : Recent advancements include copper-catalyzed difluoroalkylation methods that allow for efficient synthesis of substituted azaspiro compounds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | BF₃·Et₂O, 25°C, 12h | 65–70 | ≥95% |
| Esterification | EtOH, SOCl₂, reflux, 6h | 80–85 | ≥98% |
| Salt Precipitation | HCl gas, Et₂O, 0°C | 90–95 | ≥99% |
Basic: How is structural elucidation performed for this compound?
Methodological Answer:
X-ray crystallography is the gold standard. Key tools include:
- SHELX Suite : For solving and refining crystal structures. Use SHELXD for phase determination and SHELXL for least-squares refinement, accounting for disorder in the spirocyclic system .
- WinGX/ORTEP-3 : For visualizing thermal ellipsoids and validating bond angles/planarity .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar ring distortions using software like PLATON .
Q. Table 2: Crystallographic Software Comparison
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protection : Use nitrile gloves (tested for HCl permeability) and FFP3 respirators to prevent inhalation of fine crystalline particles .
- Spill Management : Neutralize acid spills with sodium bicarbonate, followed by vacuum collection in sealed containers .
- Storage : Store in amber glass under argon at –20°C to prevent hygroscopic degradation .
Advanced: How can structural data contradictions (e.g., bond-length discrepancies) be resolved?
Methodological Answer:
Contradictions often arise from dynamic disorder or lattice strain. Mitigation strategies include:
- Multi-Refinement Models : Use SHELXL’s PART instruction to model disorder across asymmetric units .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
- DFT Validation : Compare experimental geometries with B3LYP/6-31G(d) calculations to identify outliers .
Q. Example Workflow :
Collect high-resolution (<1.0 Å) X-ray data.
Refine with SHELXL using restraints for strained bonds.
Validate against DFT-optimized coordinates.
Advanced: What pharmacological mechanisms are hypothesized for derivatives of this compound?
Methodological Answer:
While direct studies are limited, analogous spirocyclic compounds show:
- Enzyme Inhibition : Competitive binding to ATP pockets in kinases (e.g., CDK2) via the carboxylate group .
- Neurotransmitter Modulation : Interaction with GABAₐ receptors due to structural mimicry of bicyclic antidepressants .
Q. Table 3: Bioactivity of Structural Analogues
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Ethyl pyrrolidine-2-carboxylate | CDK2 | 120 ± 15 | 8.2 (vs. CDK1) |
| 8-Methyl-2,8-diazaspiro[4.5]decane | GABAₐ (α1β2γ2) | 450 ± 30 | 3.5 (vs. 5-HT3) |
Advanced: How can synthesis be optimized for scalability?
Methodological Answer:
- Continuous Flow Reactors : Improve spirocyclization yields (85–90%) by maintaining precise temperature (±1°C) and residence time control .
- DoE (Design of Experiments) : Apply factorial designs to optimize reagent stoichiometry (e.g., 1.2:1 thiol:ketone ratio) and solvent polarity .
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Hydrolysis Kinetics : The ester group hydrolyzes rapidly at pH >8 (t₁/₂ = 2h at pH 9), forming the carboxylic acid derivative. Below pH 6, the compound remains stable for >72h .
Q. Table 4: Stability Under Varied Conditions
| pH | Temperature (°C) | Degradation Pathway | t₁/₂ (h) |
|---|---|---|---|
| 2 | 25 | Protonation of amine | >1000 |
| 7.4 | 37 | Slow ester hydrolysis | 120 |
| 9 | 25 | Rapid saponification | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
